3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid
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Overview
Description
3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid is an organic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a butanoic acid backbone substituted with a 2-oxoimidazolidin-1-yl group and two methyl groups at the 3-position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with an appropriate imidazolidinone derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- 1-imidazolidineacetic acid, α-(1,1-dimethylethyl)-2-oxo-
Uniqueness
3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both an oxoimidazolidinone ring and a butanoic acid backbone . This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1341358-38-0 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)6(7(12)13)11-5-4-10-8(11)14/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
InChI Key |
JCZGIFHVKPGICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CCNC1=O |
Purity |
95 |
Origin of Product |
United States |
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